Indium oxide (In2O3)

Description

Indium oxide (In₂O₃) is an n-type transparent semiconductor with a wide bandgap ranging from 2.7 eV to 3.6 eV, depending on synthesis methods and structural variations . It crystallizes in a cubic bixbyite structure (space group Ia-3), characterized by oxygen vacancies that enhance its electrical conductivity and catalytic activity . In₂O₃ exhibits high optical transparency (80–90% in the visible spectrum) and electrical conductivity (~10³–10⁴ S/cm), making it a cornerstone material for optoelectronics, gas sensors, and transparent conducting oxides (TCOs) .

Key synthesis methods include aerosol-assisted chemical vapor deposition (AACVD), sol-gel processes, and vapor-phase transport, with AACVD enabling high-purity microparticle deposition at 500°C . Its applications span touchscreens, solar cells, gas sensors (notably for NO₂ detection), and CO₂ hydrogenation catalysts .

Properties

IUPAC Name |

oxo(oxoindiganyloxy)indigane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGRZNPWBITMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

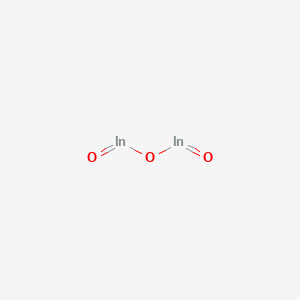

O=[In]O[In]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indium Oxide (In2O3) is primarily used in the field of semiconductors. It serves as a resistive element in integrated circuits. The primary targets of In2O3 are the electronic components where it is applied.

Pharmacokinetics

It’s worth noting that indium compounds have low solubility and are poorly absorbed in the body.

Action Environment

The action of Indium Oxide is influenced by environmental factors such as temperature and pressure. It is thermally stable, making it suitable for use in various environments.

Biological Activity

Indium oxide (In₂O₃) is a semiconductor material that has garnered attention for its diverse biological activities, particularly in the fields of medicine and environmental science. This article delves into the biological effects of In₂O₃, highlighting its antimicrobial properties, potential applications in cancer treatment, and the implications of indium release from nanoparticles.

Overview of Indium Oxide

Indium oxide is a wide-bandgap semiconductor that is typically used in electronics, optics, and as a catalyst. It exists in various forms, including bulk and nanoparticle sizes, which can significantly influence its biological activity.

Antimicrobial Activity

Case Studies on Antimicrobial Effects

-

Anticandidal Activity : A study investigated the antimicrobial properties of tin-doped indium oxide nanoparticles (Sn-In₂O₃ NPs) against Candida albicans. The minimum inhibitory concentrations (MIC) were found to be significantly lower for doped nanoparticles compared to pure In₂O₃ NPs:

- Pure In₂O₃: MIC = 8 mg/ml

- 5% Sn doping: MIC = 4 mg/ml

- 10% Sn doping: MIC = 2 mg/ml

- 15% Sn doping: MIC = 1 mg/ml

- Antibacterial Properties : Research has shown that indium oxide thin films exhibit antibacterial activity. The method of preparation significantly affects the morphology and optical properties of the films, which in turn influences their antibacterial efficacy .

Anticancer Activity

Research Findings on Cancer Cell Viability

In another study, Sn-In₂O₃ NPs were tested on human colorectal carcinoma cells (HCT-116). The results indicated a dose-dependent decrease in cell viability:

- At 2 mg/mL: 62.11% viability

- At higher concentrations (up to 32 mg/mL): viability decreased to approximately 15.58%.

This suggests that Sn-In₂O₃ NPs could be a promising candidate for targeted cancer therapies due to their ability to induce significant cellular changes in cancer cells .

Indium Release and Toxicological Effects

Dissolution and Toxicity Studies

Indium oxide nanoparticles can release indium ions into the environment, which raises concerns regarding their potential toxic effects. A study assessed the kinetics of indium release from In₂O₃ nanoparticles in various pH conditions:

- At pH levels of 2 and 3, equilibrium was not reached even after 180 days.

- Faster dissolution rates were observed at higher pH levels, with significant decreases in free indium concentration noted as pH increased.

These findings underscore the importance of understanding the environmental impacts and potential toxicity associated with indium release from electronic devices .

Summary of Biological Activities

Scientific Research Applications

Optoelectronic Applications

Transparent Conductive Oxides (TCOs)

Indium oxide is primarily used as a transparent conductive oxide (TCO), which is crucial in applications such as:

- Touchscreens and Displays : In2O3 is used in flat-panel displays and touchscreens due to its high transparency and conductivity.

- Solar Cells : Thin films of In2O3 are employed in solar cells to improve efficiency by acting as a TCO layer that allows light to pass while conducting electricity.

Case Study: Solar Cell Efficiency

A study demonstrated that indium oxide films enhance the performance of dye-sensitized solar cells (DSSCs). The films were prepared using spin-coating methods and showed improved efficiency when annealed at optimal temperatures .

Electronic Devices

Semiconductors

In2O3 serves as an n-type semiconductor material in various electronic devices. Its high electron mobility makes it suitable for use in:

- Field Effect Transistors (FETs) : Indium oxide nanowires have been utilized to fabricate FETs with enhanced performance characteristics.

- Integrated Circuits : In2O3 is employed as a resistive element within integrated circuits due to its stable electrical properties .

Nanoparticles and Coatings

Antistatic and Optical Coatings

Indium oxide nanoparticles are utilized for their antistatic properties and are commonly applied in:

- Optical Coatings : These coatings are used in lenses and mirrors to reduce glare and improve visibility.

- Antistatic Films : In2O3 is used to create surfaces that prevent dust accumulation by dissipating static electricity .

Thermal Barrier Coatings

Indium oxide is also explored for thermal barrier coatings due to its high melting point and stability at elevated temperatures. This application is critical in aerospace engineering where materials must withstand extreme conditions.

Spintronics

Indium oxide doped with chromium (In2−xCrxO3) exhibits ferromagnetic properties, making it a candidate for spintronic devices. These devices leverage both the charge and spin of electrons for enhanced functionality .

Biomedical Applications

Recent research indicates potential uses of indium oxide nanoparticles in biomedical fields, including:

- Drug Delivery Systems : Their ability to be functionalized allows them to carry therapeutic agents directly to target cells.

- Biosensors : In2O3 nanowires can act as sensitive detectors for biological substances due to their high surface area and reactivity .

Table 1: Properties of Indium Oxide (In2O3)

| Property | Value |

|---|---|

| Chemical Formula | In2O3 |

| Band Gap | ~3.6 eV |

| Crystal Structure | Cubic Bixbyite |

| Electron Mobility | High (~110 cm²/Vs) |

| Transparency | High in visible spectrum |

Table 2: Applications of Indium Oxide

| Application Area | Specific Use |

|---|---|

| Optoelectronics | TCOs for displays and solar cells |

| Electronics | FETs, integrated circuits |

| Nanotechnology | Antistatic coatings, optical films |

| Aerospace | Thermal barrier coatings |

| Spintronics | Ferromagnetic semiconductors |

| Biomedical | Drug delivery systems, biosensors |

Chemical Reactions Analysis

Thermal Decomposition and Phase Transformations

In₂O₃ undergoes structural changes and decomposition under varying temperatures:

-

Formation of In₂O : At 700°C, In₂O₃ transforms into indium(I) oxide (In₂O), a metastable suboxide :

-

Complete Decomposition : At 2000°C, In₂O₃ decomposes into elemental indium and oxygen :

-

Phase Transitions : Solvothermal synthesis and calcinations reveal pathways involving intermediates like InOOH and In(OH)₃. For example, InOOH decomposes to cubic In₂O₃ (c-In₂O₃) under dry conditions, while wet conditions favor hexagonal In₂O₃ (h-In₂O₃) .

Acid-Base Reactivity

In₂O₃ dissolves in acids but resists alkali solutions:

-

Reaction with Acids : Amorphous In₂O₃ dissolves in mineral acids (e.g., HCl), forming In³⁺ ions :

-

Insolubility in Alkalis : Crystalline In₂O₃ shows negligible reactivity with bases under standard conditions .

Ammonolysis

At high temperatures, In₂O₃ reacts with ammonia to form indium nitride (InN) :

CO₂ Reduction

In₂O₃ acts as a photocatalyst for CO₂ hydrogenation to methanol. Oxygen vacancies on its surface facilitate CO₂ activation :

Reduction by Hydrogen/CO

Thermodynamic models indicate In₂O₃ reduction in H₂ or CO environments, though high enthalpies limit practical applications below 2000°C .

Coordination Chemistry

In₂O₃ participates in ligand-exchange reactions:

Gas Sensing

In₂O₃ nanowires exhibit redox sensitivity due to surface oxygen vacancies, enabling detection of gases like NOₓ and CO .

Reaction with Chalcogenides

In₂O₃ reacts with sulfur or selenium at elevated temperatures to form indium chalcogenides (e.g., In₂S₃) :

Heterojunction Formation

In₂O₃ forms semiconductor heterojunctions with materials like p-InP and n-Si, crucial for optoelectronic devices. For example:

Thermodynamic Stability

The Gibbs free energy of In₂O₃ formation () is highly negative (-830 kJ·mol⁻¹ at 298 K), making it stable against oxidation but reducible under extreme conditions .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares In₂O₃ with analogous oxides:

Key Observations :

- Bandgap Variability: In₂O₃’s bandgap range (2.7–3.6 eV) reflects synthesis-dependent oxygen vacancy concentrations . For example, nanostructured In₂O₃ exhibits lower bandgaps (~2.7 eV) due to quantum confinement effects .

- Conductivity: SnO₂ and ZnO require doping (e.g., Sn in ITO) to match In₂O₃’s intrinsic conductivity, while Ga₂O₃’s ultra-wide bandgap limits its use to high-voltage devices .

Catalytic Performance

In CO₂ hydrogenation, In₂O₃-based catalysts outperform undoped oxides in methanol selectivity:

| Catalyst | Temperature (°C) | CO₂:H₂ Ratio | Methanol Selectivity (%) | Space-Time Yield (g·kg⁻¹·h⁻¹) | References |

|---|---|---|---|---|---|

| In₂O₃/ZrO₂ | 300 | 4:1 | ~100 | ~0.31 | |

| Ga₀.₄In₁.₆O₃ | 320 | 3:1 | ~28.0 | – | |

| In₂O₃/Al₂O₃ | 280 | 4:1 | – | ~0.04 |

In₂O₃/ZrO₂ achieves near-100% methanol selectivity due to synergistic effects between In₂O₃’s oxygen vacancies and ZrO₂’s acidic sites .

Doped Variants and Composites

- ITO (In₂O₃:SnO₂): A 90:10 mass ratio optimizes conductivity (10⁴–10⁵ S/cm) and transparency (>80%), dominating display technologies .

- IMO (In₂O₃:Mo) : Molybdenum doping enhances infrared transparency and conductivity, offering a cost-effective alternative to ITO .

- Zn-Doped In₂O₃: Zinc incorporation increases oxygen vacancies, improving NO₂ sensor sensitivity by 30% compared to pure In₂O₃ .

Gas Sensing

In₂O₃-based sensors detect NO₂ at 150°C with fast response times (<60 s), outperforming SnO₂ and ZnO, which require higher operating temperatures (~300°C) .

Preparation Methods

Structural and Morphological Characteristics

X-ray diffraction (XRD) analysis confirmed the cubic bixbyite structure of In₂O₃ (JCPDS:71-2195), with lattice parameters closely matching standard values (1.0099–1.0119 nm). Crystallite sizes, calculated using Scherrer’s equation, increased with calcination temperature—from 12.1 nm at 450°C to 23.7 nm at 600°C. Transmission electron microscopy (TEM) revealed weakly agglomerated nanoparticles with sizes of 15–25 nm, consistent with XRD-derived crystallite dimensions.

Optical and Thermal Properties

UV-vis spectroscopy indicated a direct band gap of 3.70–3.93 eV, aligning with In₂O₃’s known optical characteristics. Thermal gravimetric analysis (TGA) of the precursor showed a 70% weight loss between 200°C and 500°C, attributed to polymer decomposition and indium nitrate conversion.

Table 1: Effect of Calcination Temperature on In₂O₃ Nanoparticle Properties (Polymerized Complex Method)

| Calcination Temperature (°C) | Crystallite Size (nm) | Lattice Parameter (nm) | Band Gap (eV) |

|---|---|---|---|

| 450 | 12.1 | 1.0099 | 3.82 |

| 500 | 13.7 | 1.0092 | 3.70 |

| 550 | 17.1 | 1.0122 | 3.93 |

| 600 | 23.7 | 1.0119 | 3.88 |

Electrospinning Technique for In₂O₃ Nanofiber Fabrication

Electrospinning enables the production of one-dimensional In₂O₃ nanostructures, particularly nanofibers (NFs), for gas-sensing applications. This method involves spinning a precursor solution of indium salt and polymer, followed by calcination to remove organic components.

Synthesis and Morphological Analysis

A two-step process—electrospinning and calcination at 500°C for 2 hours—yielded In₂O₃ NFs with uniform diameters of 20–50 nm. Scanning electron microscopy (SEM) and TEM images confirmed the formation of elongated, necked nanoparticles within the fiber matrix, enhancing surface area for gas adsorption.

Functional Performance in Gas Sensing

The In₂O₃ NFs demonstrated a response of 2.05 to 100 ppm NH₃ at 300°C, underscoring their potential as ammonia sensors. The high surface-to-volume ratio and interconnected nanoparticle morphology contributed to improved sensitivity and response kinetics.

Table 2: Electrospinning Parameters and In₂O₃ Nanofiber Properties

| Calcination Temperature (°C) | Calcination Time (h) | Fiber Diameter (nm) | Sensor Response (to 100 ppm NH₃) |

|---|---|---|---|

| 500 | 2 | 20–50 | 2.05 |

Sol-Gel Synthesis Using γ-Irradiated Precursors

The sol-gel method, employing γ-irradiated indium acetate precursors, produces In₂O₃ nanoparticles with enhanced thermal stability and unique morphologies.

Impact of γ-Irradiation on Morphology

Un-irradiated precursors yielded agglomerated spherical nanoparticles, whereas γ-irradiation (10² kGy dose) induced coral-like structures with higher surface roughness. This morphological shift was attributed to radiation-induced defects in the precursor, altering nucleation and growth dynamics.

Thermal and Structural Analysis

Thermogravimetric analysis (TGA) revealed that γ-irradiated In₂O₃ nanoparticles exhibited superior thermal stability, decomposing at temperatures 50°C higher than non-irradiated counterparts. XRD patterns confirmed the cubic phase in both cases, with γ-irradiated samples showing broader peaks indicative of smaller crystallites.

Table 3: Comparison of Sol-Gel Synthesized In₂O₃ Using Un-Irradiated and γ-Irradiated Precursors

| Precursor Type | Particle Morphology | Average Crystallite Size (nm) | Decomposition Temperature (°C) |

|---|---|---|---|

| Un-irradiated | Agglomerated spheres | 25 | 300 |

| γ-Irradiated (10² kGy) | Coral-like structures | 18 | 350 |

Comparative Analysis of Synthesis Methods

Particle Size and Morphology Control

Operational Considerations

-

Temperature : Higher calcination temperatures in the polymerized complex method increase crystallite size but may promote agglomeration.

-

Precursor Treatment : γ-Irradiation in sol-gel synthesis modifies nucleation pathways, reducing particle size.

-

Scalability : Electrospinning and polymerized complex methods are scalable, whereas γ-irradiation requires specialized infrastructure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.